8-Cyclopropyltheophylline

Beschreibung

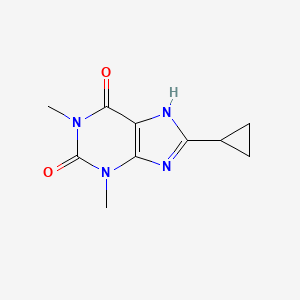

8-Cyclopropyltheophylline is a xanthine derivative characterized by a cyclopropyl substituent at the 8-position of the theophylline backbone. Theophylline itself is a methylxanthine with a long history of use as a bronchodilator and adenosine receptor antagonist. The introduction of the cyclopropyl group at position 8 enhances its selectivity and potency for adenosine receptors, particularly in modulating pathways such as inositol phosphate accumulation and cyclic AMP (cAMP) formation in mammalian cells . This compound has been studied extensively for its role in antagonizing adenosine-mediated responses, making it a valuable tool in pharmacological research.

Structurally, this compound differs from the parent compound theophylline by replacing the hydrogen at the 8-position with a cyclopropyl moiety. This modification alters steric and electronic interactions with adenosine receptor subtypes (e.g., A₁, A₂), influencing binding affinity and functional outcomes .

Eigenschaften

CAS-Nummer |

35873-47-3 |

|---|---|

Molekularformel |

C10H12N4O2 |

Molekulargewicht |

220.23 g/mol |

IUPAC-Name |

8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

SZMWFUBOZRDQPO-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |

Andere CAS-Nummern |

35873-47-3 |

Synonyme |

8-CPRT 8-cyclopropyltheophylline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural features, adenosine receptor antagonism (Kd values), and selectivity profiles of 8-Cyclopropyltheophylline and related xanthine derivatives:

| Compound Name | Substituents | Kd (Inositol Phosphate) | Kd (cAMP) | Selectivity Profile |

|---|---|---|---|---|

| This compound | 8-Cyclopropyl, 1,3-dimethyl | 0.65 ± 0.08 μM | 1.2 ± 0.1 μM | Moderate A₁/A₂ discrimination |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 8-Cyclopentyl, 1,3-dipropyl | 0.010 ± 0.002 pM | 0.082 ± 0.008 μM | High A₁ selectivity |

| BMPX (7-Benzyl-3-(2-methylpropyl)xanthine) | 7-Benzyl, 3-isobutyl | 5.0 ± 1.6 μM | 3.8 ± 0.5 μM | Low potency, non-selective |

| Etophylline | 7-(2-Hydroxyethyl), 1,3-dimethyl | Not reported | Not reported | Primarily bronchodilatory effects |

Key Observations :

- Potency: DPCPX exhibits exceptional potency (sub-picomolar Kd in inositol phosphate assays), attributed to its bulky 8-cyclopentyl and 1,3-dipropyl groups, which enhance receptor binding . In contrast, this compound shows moderate antagonism (Kd ~0.65 μM), likely due to the smaller cyclopropyl group and dimethyl substituents.

- Selectivity: DPCPX demonstrates strong A₁ receptor selectivity, while this compound shows partial discrimination between adenosine-mediated inositol phosphate (A₁-linked) and cAMP (A₂-linked) pathways. For example, its Kd for cAMP (1.2 μM) is nearly double that for inositol phosphate (0.65 μM), suggesting weaker A₂ antagonism .

- Etophylline : Unlike the cyclopropyl or cyclopentyl derivatives, Etophylline (7-hydroxyethyltheophylline) is optimized for bronchodilation rather than receptor antagonism, with structural modifications favoring solubility and metabolic stability .

Mechanistic Insights

- Receptor Subtype Interactions: The 8-position substituent plays a critical role in adenosine receptor subtype binding. Bulky groups (e.g., cyclopentyl in DPCPX) fit into hydrophobic pockets of A₁ receptors, while smaller groups (e.g., cyclopropyl) allow partial interaction with A₂ receptors .

- However, its moderate potency in inositol phosphate modulation suggests applicability in A₁-linked signaling contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.